1-Phenylcyclopentane-1-carbonyl chloride

Organic synthesis Process chemistry Pharmaceutical intermediate

Generic acyl chlorides (benzoyl, cyclopentanecarbonyl) cannot replicate the rigid 3D α-phenylcyclopentane pharmacophore required for Carbetapentane, Caramiphen, and next-gen RSV fusion inhibitors. This compound delivers: • Direct installation of the 1-phenylcyclopentane-1-carboxylate ester moiety; 80% reproducible literature yield (bp 149-150°C/2.92 kPa). • Sterically hindered quaternary scaffold modulates hydrolysis, enabling clean amidation/esterification with hindered amines. • Sole Curtius precursor to 1-phenylcyclopentylamine for diversified library synthesis. Supplied with consistent purity and full documentation-minimizing re-validation delays.

Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
CAS No. 17380-62-0
Cat. No. B099037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopentane-1-carbonyl chloride
CAS17380-62-0
Molecular FormulaC12H13ClO
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)Cl
InChIInChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyNOYKUYNVZHTPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylcyclopentane-1-carbonyl chloride: Identity & Pharmaceutical Pedigree


1-Phenylcyclopentane-1-carbonyl chloride (CAS 17380-62-0) is a specialty acyl chloride featuring a quaternary α-phenylcyclopentane scaffold. With the molecular formula C12H13ClO, a molecular weight of 208.68 g/mol, a boiling point of 149–150°C at 2.92 kPa, and a melting point of 105–107°C, it is typically supplied as a colorless to pale yellow liquid or low-melting solid . Unlike generic acyl chlorides (e.g., benzoyl chloride or cyclopentanecarbonyl chloride), this compound has documented, validated synthetic routes leading to named pharmaceutical agents, including the antitussives Carbetapentane (Pentoxyverine) and Caramiphen, as well as to piperazinylquinoline-based respiratory syncytial virus (RSV) fusion inhibitors [1][2].

Workflow Type Medicinal chemistry building block for named pharmacophores Carbetapentane, Caramiphen, RSV inhibitor scaffolds
Selection Logic Pre-activated acyl chloride for efficient amidation/esterification Enables direct coupling without in-situ activation
Scaffold Context Quaternary α-phenylcyclopentane core provides rigid, 3D hydrophobic scaffold Distinct from planar or monocyclic acyl chlorides

1-Phenylcyclopentane-1-carbonyl chloride: Non-Substitutability in Pharmacophore Construction


Replacing 1-phenylcyclopentane-1-carbonyl chloride with a simpler acyl chloride such as benzoyl chloride (CAS 98-88-4) or cyclopentanecarbonyl chloride (CAS 4524-93-0) would irreversibly alter key molecular recognition determinants of the resulting drug candidates. The quaternary α-phenylcyclopentane core simultaneously provides a rigid, three-dimensional hydrophobic scaffold that projects the phenyl ring in a fixed spatial orientation distinct from linear or monocyclic analogs . This scaffold is essential for the muscarinic M1 receptor antagonism and sigma-1 receptor agonism observed in Carbetapentane, as well as for the anticholinergic activity of Caramiphen [1]. The steric bulk at the α-position also modulates the hydrolysis rate of the acyl chloride, reducing unwanted side reactions during amidation and esterification compared to less hindered acyl chlorides [2]. These combined steric and conformational properties cannot be replicated by benzoyl chloride (planar), cyclohexanecarbonyl chloride (six-membered ring, no phenyl), or cyclopentanecarbonyl chloride (lacks phenyl), making the target compound a non-substitutable intermediate for specific pharmacophore synthesis.

Structural Risk 1-Phenylcyclopentane-1-carbonyl chloride (quaternary α-phenylcyclopentane) Benzoyl chloride (planar, no cyclopentane) or cyclopentanecarbonyl chloride (no phenyl) cannot install the required 3D pharmacophore.
Reactivity Risk Pre-formed acyl chloride with controlled steric hydrolysis profile Direct use of 1-phenylcyclopentanecarboxylic acid may require excess coupling reagent and longer reaction times, potentially lowering conversion with hindered amines.
Pharmacophore Risk Exclusive intermediate for Carbetapentane/Caramiphen ester scaffold Any alternative acylating agent would produce a structurally distinct compound, likely losing target M1/sigma-1 receptor interaction context.

1-Phenylcyclopentane-1-carbonyl chloride: Comparative Evidence


Scalable Synthesis via PCl₃ Chlorination

In a published, reproducible synthetic protocol, 1-phenylcyclopentane-1-carbonyl chloride was prepared from 1-phenylcyclopentanecarboxylic acid (95 g, 0.5 mol) by reaction with phosphorus trichloride (96 g, 0.7 mol) in benzene under reflux for 5 hours. After workup and fractional distillation (149–150°C / 2.66–3.06 kPa), the target acyl chloride was isolated in 80% yield (88 g) [1]. This gram-scale protocol, employing inexpensive PCl₃ and enabling reagent recovery, contrasts with the more hazardous and less selective thionyl chloride (SOCl₂) routes commonly used for simpler acyl chlorides (e.g., cyclopentanecarbonyl chloride) that may lead to lower yields due to competitive side reactions in sterically hindered substrates. For comparison, the parent carboxylic acid (1-phenylcyclopentanecarboxylic acid, melting point 159–161°C) requires prior activation (e.g., conversion to the acid chloride) before amidation; direct coupling attempts using carbodiimides often yield <50% for sterically hindered substrates, making the pre-formed acyl chloride the preferred reagent for downstream amide/ester synthesis .

Scalable Synthesis via PCl₃
Method context
80% isolated yield (88 g from 95 g acid, 0.5 mol scale)
Supports reproducible gram-scale procurement and synthesis planning.
Data to verify; PCl₃ in benzene, reflux 5h, vacuum distillation.
Organic synthesis Process chemistry Pharmaceutical intermediate

Carbetapentane (Pentoxyverine) Synthesis

1-Phenylcyclopentane-1-carbonyl chloride is the direct acylating agent in the synthesis of Carbetapentane (Pentoxyverine, CAS 77-23-6), a globally marketed, centrally acting non-opioid antitussive. The acyl chloride reacts with 2-(2-diethylaminoethoxy)ethanol to form the ester linkage of Carbetapentane [1]. In contrast, the commercially available benzoyl chloride (CAS 98-88-4) would produce benzoate esters lacking the cyclopentane ring; cyclopentanecarbonyl chloride (CAS 4524-93-0) would generate esters without the phenyl group. Neither alternative provides the specific M1 receptor antagonist and sigma-1 receptor agonist pharmacophore required for Carbetapentane's dual mechanism (Ki for M1 receptor: ~15 nM; sigma-1 receptor binding reported in multiple studies) [2]. Thus, the target compound is uniquely required for constructing the Carbetapentane scaffold.

Carbetapentane Synthesis
Class-level inference
Uniquely installs 1-phenylcyclopentane-1-carboxylate ester required for M1/sigma-1 dual pharmacology
Reported pharmacophore construction context; essential for specific scaffold synthesis.
Receptor binding (Ki ~15 nM) reported in multiple studies; requires validation in user assays.
Medicinal chemistry Antitussive agent API intermediate

Caramiphen Synthesis: Parkinson's Disease Anticholinergic

The Caramiphen synthesis documented on Wikipedia explicitly proceeds via halogenation of 1-phenylcyclopentanecarboxylic acid (CAS 77-55-4) to form 1-phenylcyclopentanecarbonyl chloride (CAS 17380-62-0), followed by ester formation with diethylaminoethanol (CAS 100-37-8) [1]. This established two-step route delivers Caramiphen, a marketed anticholinergic agent for Parkinson's disease. Alternative acyl chlorides (e.g., benzoyl chloride, cyclopentanecarbonyl chloride, cyclohexanecarbonyl chloride) would produce completely different esters lacking the quaternary α-phenylcyclopentane core, which is essential for the anticholinergic pharmacophore. No alternative intermediate has been reported that can install this exact scaffold in a single acylation step.

Caramiphen Synthesis
Head-to-head
Exclusive intermediate; directly acylates diethylaminoethanol to yield Caramiphen
Reported sole validated direct precursor for the anticholinergic scaffold.
Source review; alternative routes may add 2–3 synthetic steps.
Medicinal chemistry Anticholinergic agent Parkinson's disease

Piperazinylquinoline RSV Fusion Inhibitor Discovery

CookeChem's product specification for 1-phenylcyclopentanecarbonyl chloride (CAS 17380-62-0) explicitly states that this compound was a useful reactant for the discovery and preparation of piperazinylquinoline derivatives as novel respiratory syncytial virus (RSV) fusion inhibitors . RSV is a leading cause of lower respiratory tract infection in infants and the elderly, with a global market for RSV prophylaxis exceeding $1 billion annually. The 1-phenylcyclopentane scaffold provides a unique combination of lipophilicity (phenyl ring) and conformational constraint (cyclopentane) that simple acyl chlorides (e.g., benzoyl chloride, cyclopentanecarbonyl chloride) cannot simultaneously provide. While quantitative SAR data for the RSV series is held within the patent literature (US application US20100177380 [1]), the documented use of this specific acyl chloride in a competitive antiviral discovery program confirms its strategic value.

RSV Fusion Inhibitor Discovery
Supporting evidence
Specifically cited as reactant for piperazinylquinoline RSV fusion inhibitors
Supports antiviral discovery research fit; scaffold documented in patent literature.
Data to verify; quantitative SAR held within patent US20100177380.
Antiviral discovery RSV fusion inhibitor Piperazinylquinoline

Antiarrhythmic & Anticonvulsant Aminoamide Libraries

A study published by Calderon SN, Newman AH, and Tortella FC (J Med Chem, 1991, 34(11):3159) investigated anticonvulsant and antiarrhythmic properties of aminoamide and aminoester derivatives synthesized from substituted phenylcyclopentanecarbonyl chlorides [1]. The acid chloride of 1-phenylcyclopentanecarboxylic acid was used to prepare aminoamide and aminoester libraries via reaction with N,N-dialkylaminoalkylamines and N,N-dialkylaminoalkyl alcohols. In a related study, Hudkins RL, Mailman RB, and DeHaven-Hudkins DL (J Med Chem, 1994, 37(13):1964) demonstrated the broad utility of this scaffold for generating CNS-active compounds [2]. While the parent carboxylic acid could theoretically be used for direct amidation, the acid chloride form provides superior reactivity, enabling faster library synthesis with higher conversion rates.

Antiarrhythmic & Anticonvulsant Libraries
Class-level inference
Enables one-step synthesis of aminoamide/aminoester libraries with reported CNS activity
Supports accelerated SAR exploration for ion channel targets.
Reported yields may vary; direct acid coupling may achieve only 30–60% conversion for hindered amines.
Antiarrhythmic agents Anticonvulsant agents Aminoamide derivatives

1-Phenylcyclopentylamine Synthesis via Curtius Reaction

According to Organic Syntheses (OrgSyn), 1-phenylcyclopentylamine can be prepared from 1-phenylcyclopentanecarboxylic acid chloride (CAS 17380-62-0) via the Curtius reaction [1]. This transformation proceeds through the acyl azide intermediate, which undergoes thermal rearrangement to the isocyanate, followed by hydrolysis to yield the primary amine. The Curtius reaction requires the acid chloride as the activated form; the carboxylic acid itself cannot directly participate in this transformation without prior activation. In comparison, alternative amine synthesis routes (e.g., Hofmann degradation of the corresponding amide, or reductive amination of cyclopentanone derivatives) typically require multiple additional steps and may result in lower overall yields.

1-Phenylcyclopentylamine via Curtius
Class-level inference
Directly converted to primary amine via acyl azide/isocyanate/hydrolysis sequence
Literature-precedented route to a constrained primary amine building block.
Source review; alternative Hofmann degradation may afford lower overall yields.
Curtius rearrangement 1-Phenylcyclopentylamine Primary amine synthesis

1-Phenylcyclopentane-1-carbonyl chloride: Application Scenarios


Carbetapentane & Caramiphen Analog SAR Exploration

For academic and industrial medicinal chemistry groups developing antitussive or anticholinergic agents, this compound is the only direct intermediate for installing the 1-phenylcyclopentane-1-carboxylate ester pharmacophore of Carbetapentane and Caramiphen [1][2]. The 80% reproducible yield and well-characterized physical properties (bp 149–150°C/2.92 kPa) ensure that SAR campaigns can be executed with consistent reagent quality, avoiding the variability inherent in in-situ acid activation protocols. Procurement directly supports the synthesis of focused libraries around this clinically validated scaffold.

Piperazinylquinoline RSV Fusion Inhibitor Development

For laboratories pursuing next-generation RSV fusion inhibitors, 1-phenylcyclopentane-1-carbonyl chloride is specifically documented as a key reactant for constructing piperazinylquinoline derivatives . Patent activity (US20100177380) [3] indicates competitive industrial interest in this chemical space. The quaternary α-phenylcyclopentane scaffold provides a distinct 3D architecture and lipophilicity profile (cLogP ~3.1 for the corresponding acid) [4] that is not accessible from planar or monocyclic alternatives. Procurement ensures access to the exact building block used in the patent-described SAR, enabling rapid follow-up and lead optimization.

Antiarrhythmic & Anticonvulsant Aminoamide/Ester Library Synthesis

Building on the pioneering work of Calderon et al. (1991) and Hudkins et al. (1994) [5][6], medicinal chemists can use this acyl chloride to rapidly generate diverse aminoamide and aminoester libraries for screening against ion channel targets implicated in arrhythmia, epilepsy, and other CNS disorders. The enhanced electrophilicity of the acid chloride enables efficient coupling with sterically hindered amines that are poorly reactive with the parent carboxylic acid, compressing library synthesis timelines from days (for EDC/HOBt-mediated couplings) to hours.

1-Phenylcyclopentylamine via Curtius Rearrangement

For synthetic organic chemists requiring 1-phenylcyclopentylamine—a constrained primary amine building block—the acid chloride provides the most direct, literature-precedented route via the Curtius reaction [7]. This amine serves as a key intermediate for further functionalization (reductive amination, urea formation, sulfonamide synthesis) in both medicinal chemistry and agrochemical discovery programs. Alternative synthetic routes (Hofmann degradation, reductive amination) require additional steps and reagents, increasing cost and time.

Application
Selection Property
Validation Focus
Carbetapentane & Caramiphen Analog SAR
Exclusive pharmacophore installation
Receptor-binding endpoint review
Piperazinylquinoline RSV Fusion Inhibitor Development
Patent-documented scaffold fit
Antiviral assay-response context
Antiarrhythmic & Anticonvulsant Library Synthesis
Efficient amine/ester coupling
Ion channel target screening
1-Phenylcyclopentylamine via Curtius Rearrangement
Direct access to constrained amine
Synthetic route reproducibility

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